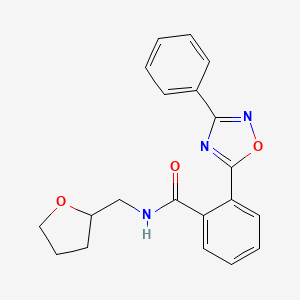![molecular formula C18H17N5O3S B5544305 1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone](/img/structure/B5544305.png)
1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis involves multiple steps, starting from 2-acetylfuran and proceeding through Claisen-Schmidt condensation, cyclization, and Mannich’s reaction. This process yields novel derivatives, including our compound of interest, which has been characterized using IR, NMR, and mass spectrometry techniques (J. Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure has been elucidated through spectroscopic methods. For similar compounds, the chair-shaped piperazine ring and planar triazole ring configurations are common, with weak intermolecular hydrogen bonding observed in crystal structures (E. Al-Abdullah et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the synthesis of novel derivatives with potential biological activities. Their reactivity enables the formation of complex molecules suitable for further pharmacological evaluation (M. Badrey & Sobhi M. Gomha, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) involved the synthesis of novel derivatives incorporating elements of piperazine and triazole, focusing on their pharmacological evaluation, particularly for antidepressant and antianxiety activities. This demonstrates the compound's potential application in developing new therapeutic agents targeting mental health disorders (Kumar et al., 2017).
Antimicrobial Applications
Research by Jadhav et al. (2017) on derivatives featuring piperazine and triazole cores revealed moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This underscores the compound's utility in creating new antimicrobials (Jadhav et al., 2017).
Inhibitors of Soluble Epoxide Hydrolase
Thalji et al. (2013) discovered compounds with piperidine-carboxamide structure as potent inhibitors of soluble epoxide hydrolase, indicating potential for therapeutic application in diseases modulated by this enzyme (Thalji et al., 2013).
Antimicrobial and Antifungal Activities
Bektaş et al. (2010) synthesized triazole derivatives showing good or moderate activities against test microorganisms, highlighting the chemical framework's relevance in addressing antibiotic resistance and developing new antimicrobial agents (Bektaş et al., 2010).
Alzheimer's Disease Therapeutic Entrants
Hussain et al. (2016) explored the synthesis of benzamides as potential therapeutic agents for Alzheimer’s disease, demonstrating the structural motif's potential in addressing neurodegenerative disorders (Hussain et al., 2016).
Wirkmechanismus
The mechanism of action of 1,2,4-triazole-containing compounds and piperazinones can vary widely depending on their specific structure and the biological system in which they are acting. For example, some 1,2,4-triazole derivatives have shown antimicrobial, anti-inflammatory, and anticancer activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenyl-4-[5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)furan-2-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c24-16-10-22(8-9-23(16)13-4-2-1-3-5-13)17(25)15-7-6-14(26-15)11-27-18-19-12-20-21-18/h1-7,12H,8-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBVCPPRYCICMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(O2)CSC3=NC=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-4-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)
![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)

![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)
![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)
![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)


![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5544306.png)
![7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)
![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)